Cas no 51171-73-4 (4-hydroxy-4-phenylcyclohexan-1-one)
4-hydroxy-4-phenylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-4-phenylcyclohexanone
- 4-hydroxy-4-phenylcyclohexan-1-one
- Cyclohexanone, 4-hydroxy-4-phenyl-
- 4-phenyl-4-hydroxycyclohexanone
- FT-0759382
- BCA17173
- 4-Hydroxy-4-phenylcyclohexanone #
- SCHEMBL613248
- 4-hydroxy-4-phenyl-cyclohexanone
- 4-hydroxy -4-phenylcyclohexanone
- DTXSID60342675
- AKOS014316293
- CS-0308728
- EN300-129264
- 51171-73-4
- SB85011
- 4-Hydroxy-4-phenylcyclohexan-1-one, AldrichCPR
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- Inchi: 1S/C12H14O2/c13-11-6-8-12(14,9-7-11)10-4-2-1-3-5-10/h1-5,14H,6-9H2
- InChI Key: FAQXRYQUQBSKEC-UHFFFAOYSA-N
- SMILES: OC1(C2C=CC=CC=2)CCC(CC1)=O
Computed Properties
- Exact Mass: 190.09942
- Monoisotopic Mass: 190.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- PSA: 37.3
4-hydroxy-4-phenylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111635-1g |
4-Hydroxy-4-phenylcyclohexanone |
51171-73-4 | 95% | 1g |
$445.12 | 2023-09-01 | |
| Chemenu | CM201422-1g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 1g |
$482 | 2021-06-15 | |
| TRC | H876795-10mg |
4-Hydroxy-4-phenylcyclohexanone |
51171-73-4 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H876795-50mg |
4-Hydroxy-4-phenylcyclohexanone |
51171-73-4 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | H876795-100mg |
4-Hydroxy-4-phenylcyclohexanone |
51171-73-4 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM201422-1g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-129264-0.05g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 0.05g |
$182.0 | 2023-06-08 | |
| Enamine | EN300-129264-0.1g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 0.1g |
$272.0 | 2023-06-08 | |
| Enamine | EN300-129264-0.25g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 0.25g |
$389.0 | 2023-06-08 | |
| Enamine | EN300-129264-0.5g |
4-hydroxy-4-phenylcyclohexan-1-one |
51171-73-4 | 95% | 0.5g |
$613.0 | 2023-06-08 |
4-hydroxy-4-phenylcyclohexan-1-one Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 4-hydroxy-4-phenylcyclohexan-1-one
Professional Introduction to 4-hydroxy-4-phenylcyclohexan-1-one (CAS No. 51171-73-4)
4-hydroxy-4-phenylcyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 51171-73-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its cyclohexanone backbone substituted with a hydroxyl group and a phenyl ring, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.
The structural framework of 4-hydroxy-4-phenylcyclohexan-1-one consists of a six-membered cyclohexane ring with a ketone group at the 1-position and a hydroxyl group at the 4-position, further modified by a phenyl group at the same position. This unique configuration imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of both hydroxyl and phenyl groups enhances its reactivity, allowing for further functionalization through various synthetic pathways.
In recent years, 4-hydroxy-4-phenylcyclohexan-1-one has been extensively studied for its pharmacological potential. Its structural motif resembles several known pharmacophores found in therapeutic agents, suggesting its utility in drug discovery. One of the most promising areas of research involves its application as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The cyclohexanone core is a common structural feature in many NSAIDs, and modifications at the 4-position can significantly influence their biological activity.
Recent studies have highlighted the compound's role in developing neuroprotective agents. The hydroxyl and phenyl groups in 4-hydroxy-4-phenylcyclohexan-1-one contribute to its ability to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases. For instance, derivatives of this compound have shown promise in inhibiting acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The phenyl ring, in particular, is known to enhance binding affinity to biological targets, making it an attractive moiety for drug design.
The synthesis of 4-hydroxy-4-phenylcyclohexan-1-one can be achieved through multiple routes, each offering distinct advantages depending on the desired purity and scale of production. One common method involves the oxidation of cyclohexanone derivatives followed by functional group interconversion. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the phenyl group efficiently. These synthetic strategies have been optimized to ensure high yields and minimal byproduct formation, aligning with green chemistry principles.
The pharmacokinetic properties of 4-hydroxy-4-phenylcyclohexan-1-one are also of considerable interest. Its molecular structure suggests good solubility in both lipophilic and aqueous environments, which is crucial for drug absorption and distribution. Additionally, the presence of polar functional groups enhances metabolic stability, reducing the likelihood of rapid degradation in vivo. These characteristics make it a favorable candidate for further development into therapeutic agents.
In conclusion, 4-hydroxy-4-phenylcyclohexan-1-one (CAS No. 51171-73-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities position it as a valuable scaffold for developing novel drugs targeting various diseases. Continued investigation into its synthetic pathways and pharmacological effects will likely uncover even more innovative uses for this versatile molecule.
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